N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the dimethoxyphenyl group and the thiophene ring. Common reagents used in these steps include:
Isoxazole formation: Hydroxylamine hydrochloride and an appropriate ketone or aldehyde.
Dimethoxyphenyl group introduction: Dimethoxybenzene derivatives and suitable coupling agents.
Thiophene ring incorporation: Thiophene derivatives and acylation agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the isoxazole ring may lead to the formation of amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide: can be compared with other isoxazole derivatives, thiophene-containing compounds, and acetamide-based molecules.
Uniqueness
- The unique combination of functional groups in “this compound” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-24-16)11-19-18(21)10-14-4-3-7-25-14/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTLWHMGCKPRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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